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This guide provides a comprehensive comparison of the efficacy of Enrasentan, an endothelin

receptor antagonist (ERA), with other major classes of antihypertensive agents. Due to the

limited availability of direct head-to-head clinical trials involving Enrasentan for hypertension,

this guide incorporates data from studies on other ERAs, such as Aprocitentan and

Darusentan, to provide a broader understanding of this drug class. The comparison includes

data on Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers

(ARBs), Calcium Channel Blockers (CCBs), diuretics, and beta-blockers.

Executive Summary
Enrasentan, a mixed ETA and ETB receptor antagonist, represents a novel mechanistic

approach to blood pressure reduction by targeting the endothelin pathway. Clinical evidence for

Enrasentan in hypertension is less extensive than for established antihypertensive classes. A

key head-to-head trial of Enrasentan against the ACE inhibitor Enalapril was conducted in

patients with asymptomatic left ventricular systolic dysfunction rather than a primary

hypertension population. In this context, Enalapril demonstrated more favorable outcomes on

ventricular remodeling. More recent studies on other ERAs, particularly in resistant

hypertension, have shown significant blood pressure-lowering effects, suggesting a potential

role for this class in patients who are not adequately controlled on other medications. This

guide synthesizes the available evidence to facilitate an objective comparison of efficacy and

safety profiles.
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Mechanism of Action
Antihypertensive agents lower blood pressure through distinct physiological pathways.

Understanding these mechanisms is crucial for evaluating their suitability for different patient

profiles and for developing novel therapeutic strategies.

Endothelin Receptor Antagonists (e.g., Enrasentan)
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that binds to two receptor subtypes:

ETA and ETB.[1][2] ETA receptors are located on vascular smooth muscle cells and mediate

vasoconstriction and cell proliferation.[2][3] ETB receptors on endothelial cells mediate

vasodilation through the release of nitric oxide and prostacyclin, while ETB receptors on

smooth muscle cells also contribute to vasoconstriction.[2] Enrasentan is a mixed antagonist

with a higher affinity for the ETA receptor. By blocking these receptors, Enrasentan inhibits the

vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in

blood pressure.
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Caption: Mechanism of Action of Enrasentan.
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Renin-Angiotensin-Aldosterone System (RAAS)
Inhibitors
ACE Inhibitors (e.g., Enalapril): These agents inhibit the angiotensin-converting enzyme, which

converts angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation

and reduced aldosterone secretion.

Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to

the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.
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Caption: Mechanism of Action of RAAS Inhibitors.
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Enrasentan vs. ACE Inhibitor (Enalapril)
A multicentre, randomized, double-blind, parallel-group study compared Enrasentan (60–90

mg/day) with Enalapril (10–20 mg/day) in 72 asymptomatic patients with left ventricular (LV)

dysfunction over six months. The primary endpoint was the change in LV end-diastolic volume

index (EDVI).

Outcome Measure Enrasentan (n=36) Enalapril (n=36) p-value

Change in LV EDVI

(ml/m²)
+3.9 (1.8) -3.4 (1.4) 0.001

Change in Resting

Cardiac Index (l/m²)
+0.11 (0.07) -0.10 (0.07) 0.04

Change in LV Mass

Index (g/m²)
+0.67 (1.6) -3.6 (1.6) 0.04

Change in Brain

Natriuretic Peptide

(pg/ml)

-5.8 (6.9) -19.3 (9.4) 0.005

Change in

Noradrenaline (pg/ml)
Increase Decrease 0.02

Data are presented as

mean (standard error).

Conclusion: In patients with asymptomatic LV dysfunction, Enalapril was superior to

Enrasentan in preventing adverse ventricular remodeling. Enrasentan was associated with an

increase in LV EDVI, suggesting a detrimental effect in this patient population.

Endothelin Receptor Antagonists in Resistant
Hypertension
Recent clinical trials have focused on the efficacy of ERAs in patients with resistant

hypertension (blood pressure not controlled on three or more antihypertensive agents).
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The PRECISION trial, a randomized, double-blind, placebo-controlled study, evaluated the

efficacy of Aprocitentan in patients with resistant hypertension.

Treatment Group
Change in Office Systolic
BP (mmHg)

Placebo-Adjusted Change
(mmHg)

Aprocitentan 12.5 mg -15.3 -3.8

Aprocitentan 25 mg -15.2 -3.7

Placebo -11.5 N/A

Conclusion: Aprocitentan demonstrated a statistically significant reduction in blood pressure

compared to placebo in patients with resistant hypertension.

A study on Darusentan in patients with resistant hypertension also showed significant blood

pressure reductions.

Treatment Group
Mean Reduction in Clinic SBP/DBP
(mmHg)

Darusentan 50 mg 17/10

Darusentan 100 mg 18/10

Darusentan 300 mg 18/11

Placebo 9/5

Conclusion: Darusentan provided additional blood pressure lowering in patients inadequately

controlled on multiple antihypertensive medications.

Comparative Efficacy with Other Antihypertensive
Classes (General Overview)
Direct comparative trials of Enrasentan against the following classes in hypertension are not

readily available. The following is a general summary of their efficacy based on extensive

clinical data.
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ARBs: Have demonstrated similar blood pressure-lowering efficacy to ACE inhibitors with

better tolerability.

Calcium Channel Blockers (CCBs): Highly effective in lowering blood pressure, particularly in

low-renin hypertension. Some studies suggest superiority over ARBs in preventing stroke

and myocardial infarction.

Diuretics: A cornerstone of hypertension treatment, demonstrating robust blood pressure

reduction and cardiovascular risk reduction.

Beta-Blockers: While effective in lowering blood pressure, some evidence suggests they may

be less effective than other first-line agents in preventing stroke.

Experimental Protocols
Enrasentan vs. Enalapril in Asymptomatic LV
Dysfunction Study

Study Design: Multicentre, randomized, double-blind, parallel-group.

Participants: 72 asymptomatic patients with a left ventricular ejection fraction of ≤ 40% and

an LV end-diastolic diameter of > 55 mm. Exclusion criteria included systolic blood pressure

< 85 mmHg or > 160 mmHg.

Intervention: Enrasentan (60–90 mg/day) or Enalapril (10–20 mg/day) for six months.

Primary Endpoint: Change in LV end-diastolic volume index (EDVI) measured by

cardiovascular magnetic resonance.

Secondary Endpoints: Changes in other cardiac function measurements, neurohormones,

safety, and progression of heart failure.
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Caption: Experimental Workflow for Enrasentan vs. Enalapril Trial.

PRECISION Trial (Aprocitentan in Resistant
Hypertension)

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

Participants: Patients with resistant hypertension (systolic BP ≥140 mmHg on ≥3

antihypertensive drugs, including a diuretic).

Intervention: Aprocitentan (12.5 mg or 25 mg daily) or placebo for 4 weeks, followed by a 32-

week single-blind treatment period with Aprocitentan 25 mg, and then a 12-week double-

blind withdrawal period.

Primary Endpoint: Change from baseline in sitting systolic blood pressure at week 4.

Secondary Endpoints: Change in 24-hour ambulatory systolic blood pressure.

Safety and Tolerability
Enrasentan: In the comparative trial with Enalapril, Enrasentan was associated with more

serious adverse events (16.7% vs. 2.8%). The ENCOR (Enrasentan Cooperative

Randomized Evaluation) trial in heart failure patients showed a trend towards a worse

outcome with Enrasentan compared to placebo, and the development of the drug was

subsequently halted.
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Other ERAs: A common side effect of ERAs is fluid retention, which can often be managed

with diuretics.

ACE Inhibitors: A well-known side effect is a dry cough.

ARBs: Generally well-tolerated with a side effect profile similar to placebo.

CCBs: Can cause peripheral edema.

Diuretics: May lead to electrolyte imbalances.

Beta-Blockers: Can cause fatigue and bradycardia.

Conclusion
The available evidence suggests that while the endothelin receptor antagonist class shows

promise in treating resistant hypertension, the clinical data for Enrasentan specifically is limited

and raises some safety concerns, particularly in patients with heart failure. The head-to-head

comparison with Enalapril in a population with asymptomatic LV dysfunction demonstrated the

superiority of the ACE inhibitor in improving cardiac remodeling. For the broader hypertensive

population, established first-line agents such as ACE inhibitors, ARBs, CCBs, and diuretics

have a more extensive evidence base supporting their efficacy and safety. Further research,

including direct comparative trials in hypertensive populations, would be necessary to clearly

define the role of Enrasentan in the management of hypertension.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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